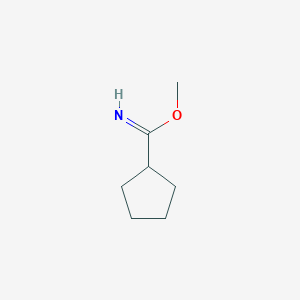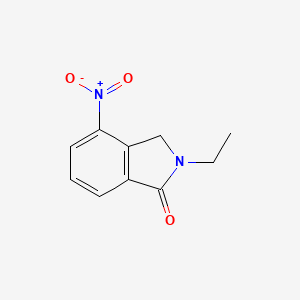![molecular formula C8H11NO B13197265 4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13197265.png)
4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-oxaspiro[24]heptane-2-carbonitrile is a chemical compound with the molecular formula C8H11NO It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclohexane ring, and a nitrile group attached to the second carbon of the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile typically involves the reaction of 2-chloroacetonitrile with cyclopentanone under basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the methyl group at the fourth position of the oxirane ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) or organolithium compounds can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. For example, the nitrile group may interact with enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Methyl 1-oxaspiro[2.4]heptane-2-carboxylate: Similar spirocyclic structure but with a carboxylate group instead of a nitrile group.
1-Oxaspiro[2.4]heptane-2-carbonitrile: Lacks the methyl group at the fourth position.
7-[(4-chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane: Contains a chlorophenyl group and additional methyl groups.
Uniqueness: 4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile is unique due to the presence of both a nitrile group and a methyl group on the spirocyclic structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-methyl-1-oxaspiro[2.4]heptane-2-carbonitrile |
InChI |
InChI=1S/C8H11NO/c1-6-3-2-4-8(6)7(5-9)10-8/h6-7H,2-4H2,1H3 |
InChI Key |
FHXVHRDINHJVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC12C(O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B13197200.png)

![2-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197212.png)

![2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13197220.png)

![2-[3-(Methylamino)propyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13197231.png)





